4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester, commonly known as EtBuc, is a chemical compound that has been used in scientific research for several years. It is a derivative of glutamate, an important neurotransmitter in the central nervous system, and has been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and epilepsy.
Mechanism Of Action
EtBuc acts as a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, EtBuc enhances the receptor's response to glutamate, leading to increased synaptic transmission and improved cognitive function.
Biochemical And Physiological Effects
EtBuc has been shown to improve learning and memory in animal models and healthy individuals. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy, possibly through its ability to enhance synaptic transmission and reduce neuronal excitotoxicity.
Advantages And Limitations For Lab Experiments
EtBuc is a well-characterized compound that has been extensively studied for its potential applications in treating neurological disorders. It is relatively easy to synthesize and purify, making it suitable for large-scale production. However, its effects on humans are not yet fully understood, and more research is needed to determine its safety and efficacy as a potential therapeutic agent.
Future Directions
There are several future directions for research on EtBuc. One area of interest is its potential applications in treating other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its effects on synaptic plasticity and long-term potentiation, which could have implications for the treatment of cognitive disorders. Finally, more research is needed to determine the safety and efficacy of EtBuc in humans, including its potential side effects and optimal dosage.
Synthesis Methods
EtBuc can be synthesized by reacting 4-ethylpiperidine-2,6-dione with tert-butyl acrylate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final product, EtBuc. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
EtBuc has been studied extensively for its potential applications in treating neurological disorders. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. In addition, it has been studied for its potential to enhance learning and memory in healthy individuals.
properties
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPWISZAQOAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560844 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester | |
CAS RN |
173933-71-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-4-ethylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.